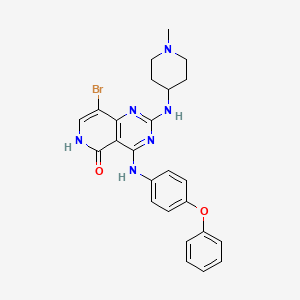

Denfivontinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Denfivontinib, also known as G-749, is an orally bioavailable, ATP-competitive dual inhibitor of FLT3 and AXL kinases. In commercial and research procurement, it is primarily sourced for its ability to overcome established resistance mechanisms that consistently compromise first-generation FLT3 inhibitors. Available as both a free base and a hydrochloride salt (CAS 1457983-33-3) to accommodate diverse formulation and solubility requirements, Denfivontinib offers sub-nanomolar baseline potency against wild-type FLT3 (IC50 = 0.4 nM) [1]. Its primary industrial and laboratory value lies in its structural capacity to bypass gatekeeper and tyrosine kinase domain (TKD) mutations, making it a critical benchmark compound for precision oncology workflows, advanced xenograft modeling, and biomarker-driven screening platforms where generic substitution is not viable.

Substituting Denfivontinib with older-generation FLT3 inhibitors such as Quizartinib (AC220) or Midostaurin (PKC412) frequently leads to assay failure in complex, clinically relevant models [1]. First-generation alternatives are highly susceptible to resistance mediated by secondary TKD mutations (e.g., D835Y) and microenvironmental interference, such as FLT3 ligand surges or bone marrow stromal cell protection. In preclinical workflows, using these generic substitutes in stroma-coculture assays results in incomplete inhibition of downstream signaling (e.g., p-ERK1/2 and p-STAT5) and artificially depressed cell death rates. Consequently, procurement of Denfivontinib is strictly necessary when assay reproducibility and sustained kinase inhibition are required in refractory, mutation-positive, or microenvironment-protected experimental setups.

Assay Reproducibility in Stroma-Protected Coculture Workflows

In complex in vitro workflows involving bone marrow stromal cell protection, standard inhibitors lose significant efficacy, leading to variable assay results. When MV4-11 acute myeloid leukemia cells are cocultured with HS-5 stromal cells, Denfivontinib maintains high assay reproducibility and cytotoxic efficacy, achieving 93.8% cell death at 1000 nM [1]. In contrast, the comparator Quizartinib (AC220) achieves only 60.0% cell death under identical conditions, demonstrating a severe drop in reliability.

| Evidence Dimension | Cell death percentage in MV4-11 / HS-5 stromal coculture |

| Target Compound Data | 93.8% cell death at 1000 nM |

| Comparator Or Baseline | 60.0% cell death at 1000 nM (Quizartinib / AC220) |

| Quantified Difference | 33.8% absolute increase in cell death under stromal protection |

| Conditions | MV4-11 AML cells cocultured with HS-5 stromal cells |

Procuring Denfivontinib ensures reliable, reproducible cytotoxic readouts in complex, stroma-protected microenvironment assays, preventing the high false-negative rates associated with generic inhibitors.

Preclinical Efficacy Against D835Y TKD Mutations

Denfivontinib demonstrates sub-nanomolar potency against the FLT3-D835Y mutation, a common resistance pathway that invalidates the use of earlier inhibitors in refractory models. Biochemical assays confirm an IC50 of 0.6 nM for Denfivontinib against FLT3-D835Y [1]. Furthermore, in ex vivo primary patient blast workflows, Denfivontinib achieved an approximate 75% antileukemic response rate in FLT3-D835Y blasts, whereas Quizartinib showed little to no response.

| Evidence Dimension | Antileukemic response rate in FLT3-D835Y primary patient blasts |

| Target Compound Data | ~75% response rate |

| Comparator Or Baseline | Negligible response (Quizartinib / AC220) |

| Quantified Difference | ~75% absolute improvement in ex vivo blast response |

| Conditions | Ex vivo assay using primary bone marrow blasts from AML patients with FLT3-D835Y mutations |

This compound is essential for establishing and validating preclinical models of TKD-mutated, relapsed/refractory leukemias that are entirely unresponsive to standard-of-care benchmarks.

Downstream Signaling Inhibition in ITD-Mutated Patient Blasts

Effective target engagement requires sustained inhibition of downstream effectors. In primary patient blasts harboring FLT3-ITD mutations, Denfivontinib effectively suppresses the phosphorylation of both FLT3 and ERK1/2 [1]. Comparators like Midostaurin (PKC412) and Quizartinib (AC220) demonstrate inferior potency in inhibiting p-FLT3 and p-ERK1/2 in these exact patient samples, often failing to completely block the signaling cascade necessary to induce apoptosis.

| Evidence Dimension | Inhibition of p-FLT3 and p-ERK1/2 downstream signaling |

| Target Compound Data | Potent, complete inhibition of phosphorylation |

| Comparator Or Baseline | Incomplete or inferior inhibition (Midostaurin and Quizartinib) |

| Quantified Difference | Sustained vs. transient/incomplete pathway suppression |

| Conditions | Western blot analysis of primary FLT3-ITD patient blasts |

Complete pathway suppression makes Denfivontinib the preferred chemical probe for proteomics and biomarker discovery platforms, ensuring a clean baseline of kinase inhibition without assay noise.

Stroma-Protected Tumor Microenvironment (TME) Assays

Due to its proven ability to maintain over 90% cytotoxicity in HS-5 stromal cocultures, Denfivontinib is the optimal choice for TME modeling [1]. It should be procured over Quizartinib when researchers need to decouple intrinsic kinase resistance from microenvironment-mediated protection in in vitro screening workflows.

Refractory AML Xenograft and Ex Vivo Modeling

Denfivontinib's sub-nanomolar efficacy against FLT3-D835Y and ITD/F691L mutations makes it the definitive benchmark compound for establishing relapsed/refractory in vivo xenograft models [1]. It is highly recommended for preclinical workflows evaluating next-generation therapies where first-generation inhibitors like Midostaurin fail to elicit a response.

Proteomics and Biomarker Discovery Platforms

Because Denfivontinib provides complete suppression of downstream p-ERK1/2 and p-FLT3 signaling, it is an ideal chemical probe for AI-driven proteomics platforms [1]. Its use ensures a clean baseline of kinase inhibition, reducing assay noise in complex biomarker profiling aimed at identifying FLT3-independent responder populations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types